molecular formula C12H16OS B7990598 3-Methyl-1-(3-(methylthio)phenyl)butan-1-one

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one

Cat. No.: B7990598
M. Wt: 208.32 g/mol
InChI Key: WBBXFFVYPHOROG-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one is a ketone derivative featuring a methylthio (-SCH₃) substituent at the meta position of the phenyl ring. The methylthio group introduces sulfur-based electron-donating effects, which may influence reactivity, solubility, and applications in pharmaceuticals or materials science. Key comparisons with similar compounds are detailed below.

Properties

IUPAC Name

3-methyl-1-(3-methylsulfanylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXFFVYPHOROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(methylthio)phenyl)butan-1-one typically involves the alkylation of 3-(methylthio)phenylacetonitrile with 2-bromo-2-methylpropane, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The hydrolysis step is usually carried out under acidic conditions, and the final oxidation step can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps, and advanced purification techniques like distillation and recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids, sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-Methyl-1-(3-(methylthio)phenyl)butan-1-one is C12H16OS, and its structure features a butanone backbone substituted with a methylthio group and a methyl group on a phenyl ring. The compound is characterized by its aromatic properties, which contribute to its reactivity and utility in various chemical processes.

Synthesis of Pharmaceuticals

One of the prominent applications of this compound is in the synthesis of pharmaceuticals. Its structure allows it to act as an intermediate in the production of more complex molecules. For instance, it has been utilized in the synthesis of novel analgesics and anti-inflammatory drugs, leveraging its ability to modify biological activity through structural changes.

CompoundApplicationReference
AnalgesicsIntermediate in drug synthesis
Anti-inflammatory agentsPrecursor for drug development

Flavoring and Fragrance Industry

The compound has also found applications in the flavoring and fragrance industries due to its aromatic properties. It can be used as a flavoring agent in food products or as a component in perfumes, providing desirable scent profiles.

IndustryApplicationReference
FoodFlavoring agent
CosmeticsFragrance component

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for chromatographic analyses. Its distinct properties allow for effective differentiation and quantification of similar compounds in complex mixtures, particularly in wine analysis where it aids in identifying grape varieties based on volatile compounds.

ApplicationMethodologyReference
Wine analysisGas chromatography
Compound identificationMass spectrometry

Case Study 1: Synthesis Pathways

A study published in Bioorganic & Medicinal Chemistry Letters explored various synthetic pathways involving this compound. The research highlighted its role as a versatile building block for synthesizing biologically active compounds, demonstrating high yields and selectivity when used with specific catalysts.

Case Study 2: Flavor Profile Analysis

In another investigation focused on the flavor profile of wines, researchers employed comprehensive two-dimensional gas chromatography coupled with mass spectrometry to analyze volatile compounds. The study identified this compound as a significant contributor to the aromatic complexity of certain wine varieties, showcasing its relevance in the food industry.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(methylthio)phenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular enzymes and receptors, leading to changes in metabolic pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Formula Key Features/Applications Reference
3-Methyl-1-(3-(methylthio)phenyl)butan-1-one -SCH₃ (meta) Likely C₁₂H₁₆OS Hypothesized lipophilicity, ketone reactivity N/A
1-(2-Hydroxyphenyl)-3-methylbutan-1-one -OH (ortho) C₁₁H₁₄O₂ 95% purity; pharmaceuticals, materials science
2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one -Br, -F, -OCH₃ (meta) C₁₀H₈BrF₂O 52% synthesis yield; halogenated ketone
3-Methyl-1-(4-methylphenyl)butan-2-one -CH₃ (para) C₁₂H₁₆O Commercial availability; solvent potential
2-(Methylamino)-1-(3-methylphenyl)propan-1-one -NHCH₃ (meta) C₁₁H₁₅NO Amino-functionalized; drug precursor

Substituent Effects on Reactivity and Electronic Properties

  • Methylthio (-SCH₃) vs. This could increase reactivity in nucleophilic additions or catalytic processes .
  • Hydroxyl (-OH) vs. Methylthio (-SCH₃) : The hydroxyl group in 1-(2-hydroxyphenyl)-3-methylbutan-1-one enables hydrogen bonding, improving aqueous solubility but reducing lipophilicity. In contrast, the methylthio group likely enhances lipid solubility, favoring membrane permeability in drug design .
  • Halogenated Derivatives : The bromo-fluoro substituents in 2-bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one increase molecular weight (261 g/mol) and may confer stability against metabolic degradation, a trait absent in the target compound .

Biological Activity

3-Methyl-1-(3-(methylthio)phenyl)butan-1-one, commonly referred to in scientific literature, is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H16OS
  • Molecular Weight : 208.32 g/mol

The compound features a methylthio group attached to a phenyl ring, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A general synthetic route may include:

  • Starting Materials : 3-methylbutan-1-one and 3-methylthiophenol.
  • Reaction Conditions : Reflux in an organic solvent with a catalyst.
  • Yield : Approximately 70-85%, depending on the specific conditions used.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance, a study conducted using the broth microdilution method demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate effectiveness .

Cytotoxicity

In vitro cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be approximately 25 µM and 30 µM, respectively . This suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the methylthio group or the phenyl ring can enhance or reduce its activity. For instance, replacing the methylthio group with other functional groups has been explored to improve potency against specific targets .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the efficacy of various derivatives of this compound against resistant bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial properties compared to the parent compound .
  • Cytotoxicity in Cancer Models :
    • Research involving animal models demonstrated that treatment with this compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent .

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 Value (µg/mL or µM)Reference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
CytotoxicityHeLa25 µM
CytotoxicityMCF-730 µM

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